molecular formula C10H13BrO2 B3390450 2-(2-Bromoethyl)-1,4-dimethoxybenzene CAS No. 99187-42-5

2-(2-Bromoethyl)-1,4-dimethoxybenzene

Cat. No.: B3390450
CAS No.: 99187-42-5
M. Wt: 245.11 g/mol
InChI Key: OMALKMWOCZAJEA-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene followed by an alkylation reaction. One common method is as follows:

    Bromination: 1,4-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methoxy groups.

    Alkylation: The resulting bromo compound is then reacted with ethylene oxide under basic conditions to introduce the bromoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Quinones.

    Reduction: Ethyl-substituted benzene derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-1,4-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting neurological pathways.

    Material Science: It is utilized in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,4-dimethoxybenzene largely depends on the specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1,3-dimethoxybenzene: Similar structure but with methoxy groups in different positions.

    2-(2-Bromoethyl)-1,4-dihydroxybenzene: Hydroxy groups instead of methoxy groups.

    2-(2-Chloroethyl)-1,4-dimethoxybenzene: Chlorine instead of bromine.

Uniqueness

2-(2-Bromoethyl)-1,4-dimethoxybenzene is unique due to the presence of both bromoethyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern also makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-(2-bromoethyl)-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMALKMWOCZAJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568632
Record name 2-(2-Bromoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99187-42-5
Record name 2-(2-Bromoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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